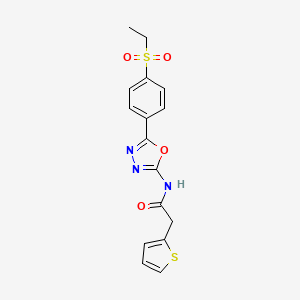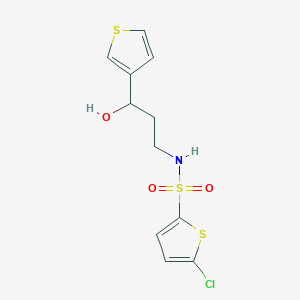
(7-methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(7-methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)methanol” is a type of organic compound. It is a member of the class of flavans with a 3,4-dihydro-2-aryl-2H-1-benzopyran-4-one skeleton and its substituted derivatives .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C10H8O3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Defense Against Pests
The compound “(7-methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)methanol” has been indicated to act in defense of young plant parts against pests. It is involved in the production of hydroxamic acids from hydroxamic acid glucosides, which are defensive compounds that protect plants during growth .
Antiproliferative Activity
Benzopyran-4-ones, which are related to the compound , have shown cytotoxic effects against multi-drug resistant cancer cell lines. They have been designed and synthesized for their antiproliferative activity, indicating potential applications in cancer research and therapy .
Inhibition of Monoamine Oxidase
Chalcone analogues of this compound have been reported to act as potent inhibitors of monoamine oxidase enzymes. These enzymes are involved in the breakdown of neurotransmitters, and their inhibition can be relevant for treating certain neurological disorders .
Potential Antioxidant Properties
Some derivatives containing 6-methoxy-3,4-dihydronaphthalenone, which is structurally similar to the compound , have been reported to possess potential antioxidant properties. This suggests possible applications in combating oxidative stress-related diseases .
AMPA Receptor Modulation
The compound has a structural similarity to 7-phenoxysubstituted 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides which have been tested as AMPA receptor positive allosteric modulators (AMPA-PAMs). This indicates potential applications in neurological research and treatment of disorders related to AMPA receptor dysfunction .
Synthetic Chemistry Applications
The compound can be converted into other chemical structures such as dimethyl ortho esters, indicating its utility in synthetic chemistry for creating various derivatives with potential applications in material science or pharmaceuticals .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other related compounds, possibly through binding to active sites or allosteric modulation .
Biochemical Pathways
Related compounds have been found to be involved in various biochemical pathways, including those related to oxidative stress and inflammation .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Related compounds have been found to have antioxidant and anti-inflammatory effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of (7-methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)methanol .
properties
IUPAC Name |
(7-methoxy-3,4-dihydro-2H-chromen-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-9-4-2-8-3-5-10(7-12)14-11(8)6-9/h2,4,6,10,12H,3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYJKKSPJUOALY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(O2)CO)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)methanol | |
CAS RN |
180716-14-7 |
Source


|
| Record name | (7-methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2933966.png)
![ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]hexanoate](/img/structure/B2933968.png)
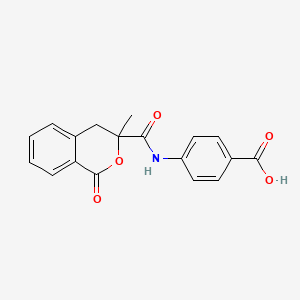
![1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2933970.png)
![Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide](/img/structure/B2933971.png)
![[3-(1H-benzimidazol-2-yl)-6-ethyl-4-oxochromen-7-yl] morpholine-4-carboxylate](/img/structure/B2933972.png)
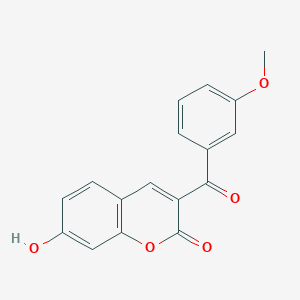
![3-(2-ethoxyethyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933978.png)
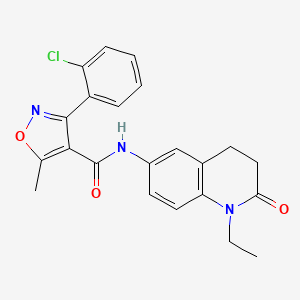
![10-methyl-3-propyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2933981.png)
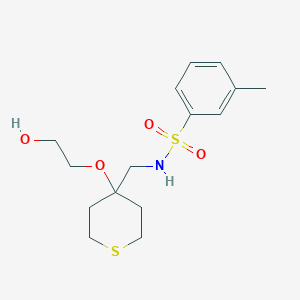
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2933984.png)
